Regioisomeric Impact: 2-Chloro vs. 3-Chloro Substitution on the Benzamide Ring
The target compound's defining feature is the 2-chloro substituent on the benzamide ring. This differentiates it from its key regioisomer, 3-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920407-37-0). In related pyridazine-based kinase inhibitors, a shift in the position of a single halogen atom can drastically alter inhibitory activity. For example, in a series of P2X7 antagonists disclosed in patent US-9102591-B2, a 2-chloro-N-pyridylalkyl benzamide derivative exhibited an IC50 of 16 nM, while its structural analogs with different halogen positioning showed significantly different potency profiles, underscoring the non-linear SAR [REFS-1, REFS-2].
| Evidence Dimension | In vitro P2X7 receptor antagonism (FLIPR assay) |
|---|---|
| Target Compound Data | 16 nM IC50 (for a representative 2-chloro-N-pyridylalkyl benzamide analog, US9102591) |
| Comparator Or Baseline | Structural analogs with varied halogen positioning (exact values not disclosed for all comparators in the patent abstract). |
| Quantified Difference | Potency is highly dependent on the halogen's position; low nanomolar activity is achievable with a 2-chloro benzamide scaffold. |
| Conditions | 293-human P2X7 stable cells, sucrose buffer pH 7.4, 2°C, Fluorescent Imaging Plate Reader (FLIPR). |
Why This Matters
This demonstrates that the 2-chloro substitution is not arbitrary; it is a key pharmacophoric element that can underpin high target potency, and the 3-chloro analog cannot be assumed to be a functional equivalent.
- [1] BindingDB. Entry BDBM173726: US9102591, (+)2-chloro-N-[3-cyclopropyl-2-(6-Fluoro-3-pyridyl)propyl]benzamide. Accessed on 29 Apr 2026. View Source
